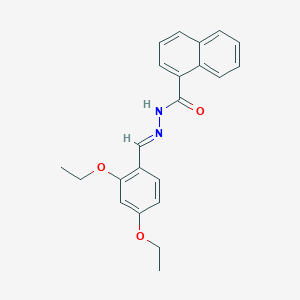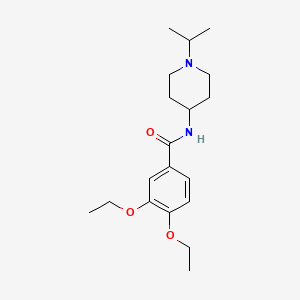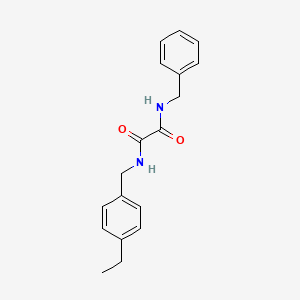![molecular formula C18H17NO3 B5141792 ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate, also known as Curcumin analog 1, is a synthetic compound that has been developed as a potential anti-cancer agent. This compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to inhibit the activation of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases, including cancer and autoimmune disorders. This compound has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study its properties and potential applications. However, one of the limitations of this compound is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate. One direction is to further investigate its anti-cancer properties and potential applications in cancer therapy. This could involve studying its effects in vivo and testing its efficacy in animal models of cancer. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future studies could focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents.
Métodos De Síntesis
The synthesis of Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product. This synthesis method has been optimized to produce high yields of pure product.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate has been studied for its potential anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
ethyl 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-13-12-17(20)14-8-4-3-5-9-14/h3-13,19H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNKJXLPKXNBHR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2291143 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)

![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)

![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
